
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C11H11F4NO2 It is a derivative of picolinic acid, featuring both fluoro and trifluoromethyl substituents, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate typically involves the esterification of 3-fluoro-5-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to achieve the desired esterification.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluoro and trifluoromethyl groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding picolinic acid derivative, typically using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 3-fluoro-5-(trifluoromethyl)picolinic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate can be compared with other fluorinated picolinates, such as:
- tert-Butyl 3-chloro-5-(trifluoromethyl)picolinate
- tert-Butyl 3-bromo-5-(trifluoromethyl)picolinate
- tert-Butyl 3-iodo-5-(trifluoromethyl)picolinate
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H11F4NO2 |
|---|---|
Molekulargewicht |
265.20 g/mol |
IUPAC-Name |
tert-butyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11F4NO2/c1-10(2,3)18-9(17)8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,1-3H3 |
InChI-Schlüssel |
JTURWKMLRAUIIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


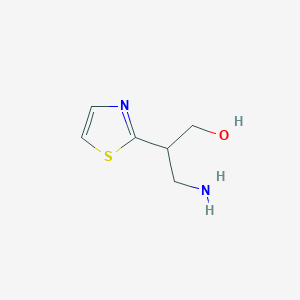
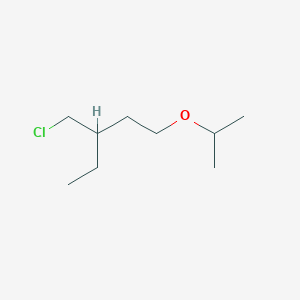
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
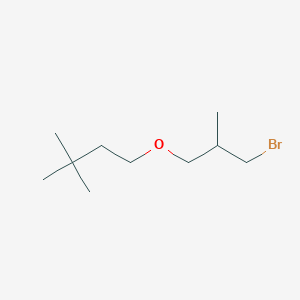
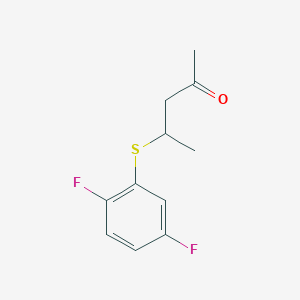
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
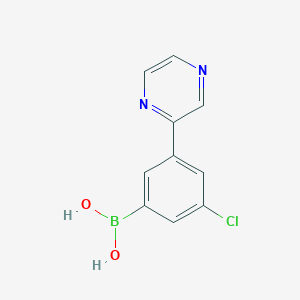
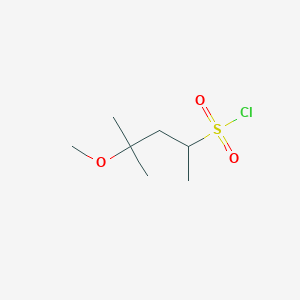




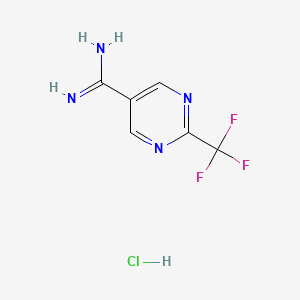
![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
